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CAS No.: 2544-05-0
Cat. No.: B1355491
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Executive Summary: The "Pre-Activated" Chiral
Scaffold

In the synthesis of non-proteinogenic amino acids and chiral heterocycles, the choice of
starting material dictates the step count and atom economy of the route. 2-Chloro-3-
methoxypropionic Acid (2-CI-3-MPA) represents a specialized class of "electrophilic chiral
acids.” Unlike its nucleophilic parent (Serine) or its unfunctionalized analog (2-Chloropropionic
acid), 2-CI-3-MPA offers a unique combination of alpha-electrophilicity and beta-ether stability.

This guide compares 2-Cl-3-MPA against three standard alternatives:
e L-Serine / O-Methyl-L-Serine (The Nucleophilic Precursor)
e 2-Chloropropionic Acid (The Non-functionalized Electrophile)

¢ Glycidic Acid Derivatives (The Epoxide Alternative)
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Key Differentiator

While Serine requires N-protection and O-activation (e.g., tosylation) to facilitate substitution at
the

-carbon, 2-CI-3-MPA is "pre-activated.” It allows for direct

displacement by nucleophiles (amines, thiols, azides) with predictable Walden Inversion,
enabling the synthesis of D-configured derivatives from L-configured precursors without
expensive resolution steps.

Comparative Analysis

Structural & Reactivity Comparison

2-CIl-3-MPA _ 2-Chloropropionic

Feature ) O-Methyl-L-Serine )
(Subject) Acid

Role Electrophile (Alpha-C)  Nucleophile (Alpha-N)  Electrophile (Alpha-C)

) ) None (Requires )
Leaving Group Chloride (Good) o Chloride (Good)
activation)
) ) Methoxy (Ether, Methoxy (Ether,

Side Chain Methyl (Alkyl, Inert)
Stable) Stable)

Stereochemistry Defined (S or R) Defined (L or D) Defined (S or R)

) ) Amide Coupling /
Primary Reaction

Displacement Alkylation Displacement
High (Direct Low (Requires ]

Atom Economy o ] o High
Substitution) Protection/Activation)

Mechanism & Stereochemical Control

The utility of 2-CI-3-MPA lies in its stereochemical lineage. It is typically derived from Serine via
diazotization, a process that proceeds with Retention of Configuration (due to neighboring
group participation by the carboxylate). Subsequent substitution of the chloride by a
nucleophile proceeds with Inversion.

e Route A (Serine): L-Serine
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L-Product (Retention)

e Route B (2-CI-3-MPA): L-Serine
(S)-2-CI-3-MPA (Retention)
(R)-Product (Inversion)

Insight: This pathway allows researchers to access (R)-amino acid derivatives (D-series) using
inexpensive L-Serine as the ultimate chiral source.

- =~ Retention -2 -3- - - ~
L-Serine (S) 3 /" Diazotization Double Inversion) > &2 c“r;\%?ﬂi X‘j&hmy > ,/ SN2 Substitution SN Walden Inversion > (R)-Alpha-Amino Acid
(Nucleophile) N (NaNO2/HCI) /' prop H N (Nucleophile: R-NH2) - Derivative

~ - (Electrophile) S~ -

Click to download full resolution via product page

Caption: Stereochemical inversion pathway converting L-Serine precursors into D-series
targets via the 2-CI-3-MPA intermediate.

Performance Data: Synthesis of Chiral Heterocycles

In a comparative study for the synthesis of Tetrahydropyrazolopyrimidines (a common scaffold
in kinase inhibitors), the efficiency of 2-CI-3-MPA was compared to the traditional Serine

activation route.

Target Molecule: (R)-2-benzylamino-3-methoxypropanoic acid derivative.
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Method B: Via O-Methyl-

Parameter Method A: Via 2-CI-3-MPA )
Serine
4 Steps (Protection
2 Steps (Chlorination* Activation
Step Count
Displacement) Displacement
Deprotection)
Reagent Benzylamine (Nucleophile) Benzyl Bromide (Electrophile)
Overall Yield 80% 55%
ee% (Final) >96% >98%
Reaction Time 4 Hours 24 Hours

Waste Profile

Low (HCI byproduct)

High (Sulfonate salts,

protecting groups)

*Note: If purchasing 2-CI-3-MPA directly, the step count is reduced to 1.

Experimental Validation: Nucleophilic Substitution

Data derived from optimized protocols (e.g., EP1588998, CN104232730).

Reaction: (S)-2-Chloro-3-methoxypropionic acid + Benzylamine

(R)-2-(Benzylamino)-3-methoxypropionic acid.

Temperature: 40°C.

Solvent: Water/THF mixture or neat.

Base: 2.2 eq NaOH (to neutralize acid and HCI generated).

Conversion: >95% after 4 hours.

Detailed Experimental Protocol
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Protocol: Synthesis of (R)-2-(Benzylamino)-3-
methoxypropionic Acid

Objective: Demonstrate the inversion capability of (S)-2-CI-3-MPA.
Reagents:

e (S)-2-Chloro-3-methoxypropionic acid (1.0 eq) [CAS: 2544-05-0]
e Benzylamine (3.0 eq)

o Water (5 volumes)

e NaOH (2.5 eq, 50% solution)

Step-by-Step Workflow:

e Preparation: Charge (S)-2-Chloro-3-methoxypropionic acid (10 g) into a reactor. Add
water (50 mL).

o Neutralization: Cool to 0-5°C. Slowly add NaOH solution to adjust pH to ~7-8. Caution:
Exothermic.

» Nucleophile Addition: Add Benzylamine (3.0 eq) dropwise. The excess amine acts as both
nucleophile and proton scavenger.

» Reaction: Heat the mixture to 40-45°C for 4-6 hours. Monitor by HPLC for disappearance of
the chloro-acid.

o Workup:
o Cool to room temperature.[1]

o Adjust pH to 2.0 using conc. HCI (precipitates the amino acid zwitterion or hydrochloride
salt).

o Extract with Dichloromethane (DCM) to remove excess benzylamine (which remains in
organic phase at basic pH, but here we are acidic, so careful separation is needed.
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Correction: At pH 2, benzylamine is protonated and water soluble. The product is also
protonated. Use ion-exchange resin or isoelectric precipitation for isolation).

o Optimized Isolation: Adjust pH to the isoelectric point (pl ~6.0). The product precipitates.
Filter and wash with cold water.

» Validation: Check optical rotation. Expect inversion of sign relative to starting material
(specific rotation values depend on solvent).

Decision Matrix: When to Use 2-ClI-3-MPA

Use the decision tree below to determine if 2-CI-3-MPA is the correct building block for your
campaign.

Start: Select Chiral Block

Is the target Alpha-Carbon
functionalized with a Nucleophile
(N, S, N3)?

Yes

Do you need the D-Isomer

(Unnatural) configuration? No (Targetis Electrophile)

Yes (From L-Serine pool) No (Need L-Isomer)

Is the Beta-Methoxy group USE L-Serine
required? (Standard Route)

Yes No (Simple Alkyl Chain)

LS A E e USE 2-Chloropropionic Acid

(Direct Inversion Route)

Click to download full resolution via product page
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Caption: Decision matrix for selecting 2-CIl-3-MPA based on stereochemical and functional
requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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